12-Hydroxydaphnetoxin tribromoacetate
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Overview
Description
12-Hydroxydaphnetoxin tribromoacetate: is a toxic diterpene compound derived from the plant species Lasiosiphon burchellii This compound is known for its complex molecular structure and significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxydaphnetoxin tribromoacetate typically involves the extraction of 12-Hydroxydaphnetoxin from Lasiosiphon burchellii. The extracted compound is then treated with bromoacetyl bromide to form the tribromoacetate derivative. The reaction conditions often include the use of solvents like ethyl acetate and petroleum ether, and the process is monitored using techniques such as X-ray crystallography to confirm the structure .
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its toxic nature and the complexity of its synthesis. the extraction and derivatization processes can be scaled up using standard organic synthesis techniques, ensuring proper safety protocols are in place to handle the toxic intermediates and final product.
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxydaphnetoxin tribromoacetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form less oxidized derivatives.
Substitution: The tribromoacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols can be used to replace the tribromoacetate group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, 12-Hydroxydaphnetoxin tribromoacetate is used as a model compound to study the reactivity of diterpenes and the effects of bromination on molecular structure and reactivity.
Biology: Biologically, this compound is studied for its toxic effects on various organisms. It serves as a tool to understand the mechanisms of toxicity and potential antidotes.
Medicine: In medicine, research focuses on the potential therapeutic applications of diterpenes. Although this compound itself is toxic, derivatives or analogs may have medicinal properties.
Industry: Industrial applications are limited due to the compound’s toxicity. it can be used in the development of pesticides or as a chemical intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 12-Hydroxydaphnetoxin tribromoacetate involves its interaction with cellular components, leading to disruption of normal cellular functions. The compound targets specific enzymes and proteins, causing oxidative stress and cellular damage. The exact molecular pathways are still under investigation, but it is known to induce apoptosis (programmed cell death) in certain cell types .
Comparison with Similar Compounds
Daphnetoxin: Another diterpene with similar toxic properties.
12-Hydroxydaphnetoxin: The parent compound without the tribromoacetate group.
Tingenone: A diterpene with a different substitution pattern but similar biological activity.
Uniqueness: 12-Hydroxydaphnetoxin tribromoacetate is unique due to its specific bromination, which significantly alters its reactivity and biological activity compared to its parent compound and other diterpenes. This makes it a valuable compound for studying the effects of halogenation on diterpenes and their biological properties.
Properties
CAS No. |
35302-51-3 |
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Molecular Formula |
C33H33Br3O12 |
Molecular Weight |
861.3 g/mol |
IUPAC Name |
[7,17-bis[(2-bromoacetyl)oxy]-6-hydroxy-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-8-yl]methyl 2-bromoacetate |
InChI |
InChI=1S/C33H33Br3O12/c1-15(2)31-25(43-21(38)12-35)17(4)32-19-10-16(3)24(40)30(19,41)28(44-22(39)13-36)29(14-42-20(37)11-34)26(45-29)23(32)27(31)46-33(47-31,48-32)18-8-6-5-7-9-18/h5-10,17,19,23,25-28,41H,1,11-14H2,2-4H3 |
InChI Key |
HZBIWCTXTULXSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)COC(=O)CBr)OC(=O)CBr)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)CBr |
Origin of Product |
United States |
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